molecular formula C35H23Cl2N3O5 B11267579 2-{(E)-[(4-{[(2Z)-2-(2-{[(4-chlorophenyl)carbonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 4-chlorobenzoate

2-{(E)-[(4-{[(2Z)-2-(2-{[(4-chlorophenyl)carbonyl]oxy}benzylidene)hydrazinyl]carbonyl}phenyl)imino]methyl}phenyl 4-chlorobenzoate

Cat. No.: B11267579
M. Wt: 636.5 g/mol
InChI Key: CZADEPHILIMOLO-XPKUNXSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE is a complex organic compound characterized by its multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Key reagents include 4-chlorobenzoic acid, phenylamine derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, alkoxides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which 2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-[({4-[(E)-{[2-(4-CHLOROBENZOYLOXY)PHENYL]METHYLIDENE}AMINO]PHENYL}FORMAMIDO)IMINO]METHYL]PHENYL 4-CHLOROBENZOATE is unique due to its complex structure, which allows for a wide range of chemical modifications and applications

Properties

Molecular Formula

C35H23Cl2N3O5

Molecular Weight

636.5 g/mol

IUPAC Name

[2-[[4-[[(Z)-[2-(4-chlorobenzoyl)oxyphenyl]methylideneamino]carbamoyl]phenyl]iminomethyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C35H23Cl2N3O5/c36-28-15-9-24(10-16-28)34(42)44-31-7-3-1-5-26(31)21-38-30-19-13-23(14-20-30)33(41)40-39-22-27-6-2-4-8-32(27)45-35(43)25-11-17-29(37)18-12-25/h1-22H,(H,40,41)/b38-21?,39-22-

InChI Key

CZADEPHILIMOLO-XPKUNXSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)N/N=C\C3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3OC(=O)C4=CC=C(C=C4)Cl)OC(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.